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Compound of Interest

Compound Name: Undecylamine

Cat. No.: B147597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for undecylamine. The information is presented to assist
researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 13C NMR, and IR spectroscopic data for

undecylamine.

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~2.67 Triplet 2H -CH2-NH:z (C1)
~1.42 Multiplet 2H -CH2-CH2-NH2 (C2)
~1.26 Multiplet 16H -(CHz)s- (C3-C10)
~0.88 Triplet 3H -CHs (C11)
~1.1 (variable) Broad Singlet 2H -NH:z
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Solvent: CDCls. Reference: Tetramethylsilane (TMS) at O ppm. Data is compiled from publicly
available spectral databases. The exact chemical shifts may vary slightly depending on the
experimental conditions.

Table 2: **C NMR Spectroscopic Data for Undecylamine

Chemical Shift (d) ppm Assignment
~42.2 -CH2-NHz (C1)
~33.9 -CH2-CH2-NHz (C2)
~31.9 -(CH2)n-

~29.6 -(CH2)n-

~29.3 -(CH2)n-

~26.9 -(CH2)n-

~22.7 -CH2-CHs (C10)
~14.1 -CHs (C11)

Solvent: CDCIs. Reference: CDCIs at 77.16 ppm. Data is compiled from publicly available
spectral databases such as SpectraBase. The exact chemical shifts may vary slightly
depending on the experimental conditions.

ble 3: IR < : for Undecylami

Wavenumber (cm—?) Intensity Assignment

N-H stretch (primary amine,

3360 - 3280 Medium, Broad two bands)

2955 - 2850 Strong C-H stretch (alkane)
1650 - 1580 Medium N-H bend (scissoring)
1465 Medium C-H bend (methylene)
1080 Medium C-N stretch

850 - 750 Broad N-H wag
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Sample preparation: Neat (thin film). The peak positions and intensities may vary depending on
the sample preparation and instrument.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of undecylamine for structural elucidation and
purity assessment.

Materials and Equipment:

e Undecylamine sample

o Deuterated chloroform (CDCIs)
e NMR tubes (5 mm)

e Pipettes

 NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 MHz or
higher for *H NMR)

Procedure:
e Sample Preparation:

o Dissolve approximately 5-10 mg of the undecylamine sample in about 0.6-0.7 mL of
CDCls directly in a clean, dry NMR tube.

o Ensure the solution is homogeneous. If necessary, gently vortex the tube.
o The final concentration should be sufficient to obtain a good signal-to-noise ratio.

e Instrument Setup (General):
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o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

» 'H NMR Data Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Data Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the low natural abundance of 13C, a larger number of scans is required compared
to *H NMR (e.g., 128 scans or more).

o Awider spectral width is necessary to cover the entire range of carbon chemical shifts.
» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak (CHCIs at 7.26 ppm for
'H NMR and CDCls at 77.16 ppm for 13C NMR) or an internal standard like
tetramethylsilane (TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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o Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the *H NMR spectrum
to deduce spin-spin coupling information.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of undecylamine to identify its functional groups.

Materials and Equipment:

Undecylamine sample (liquid)

Fourier-transform infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette
Procedure (Neat Liquid Sample using Salt Plates):[1][2]
e Sample Preparation:

o Ensure the salt plates are clean and dry. Handle them by the edges to avoid contamination
from skin oils.

o Place one to two drops of the liquid undecylamine sample onto the center of one salt
plate.[1]

o Carefully place the second salt plate on top of the first, allowing the liquid to spread and
form a thin film between the plates.[1]

o Data Acquisition:
o Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric and instrumental interferences.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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o The spectrum is typically recorded over the range of 4000 to 400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like undecylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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